molecular formula C17H20ClN3O2S B2818549 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one CAS No. 484695-43-4

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one

Cat. No.: B2818549
CAS No.: 484695-43-4
M. Wt: 365.88
InChI Key: VPGGSCWNLOHSOK-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one features a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group and a 2-ethylpiperidinyl ketone moiety. The oxadiazole ring is a pharmacophoric scaffold known for its electron-deficient nature, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-ethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-2-14-5-3-4-10-21(14)15(22)11-24-17-20-19-16(23-17)12-6-8-13(18)9-7-12/h6-9,14H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGGSCWNLOHSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, molecular weights, synthesis yields, and notable properties:

Compound Name / ID Substituents (R) Molecular Weight Yield (%) Melting Point (°C) Key Observations
Target Compound 2-Ethylpiperidine ~406.92* N/A N/A Balanced lipophilicity/solubility profile
2-((5-(4-Chlorophenyl)-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethanone (11a) 4-Methoxyphenyl 361.85 76–87 N/A High yield synthesis; IR peaks at 3040, 2912 cm⁻¹
4d: Pyrimidin-2-ylthiopropyl 3-(Pyrimidin-2-ylthio)propyl N/A 68–70 96–97 Cytotoxic activity; IR νmax 1681 cm⁻¹ (C=O)
6d: Cyclohexylamino-thiadiazole 4-Chlorophenyl + thiadiazole N/A 74 167 Hybrid oxadiazole-thiadiazole structure
4c: Benzimidazole 4-Chlorophenyl + benzimidazole N/A 67 253.6–255.3 Antifungal potential; IR νmax 1672 cm⁻¹
C292-0141 4-Phenylpiperazine 414.91 N/A N/A Higher molecular weight; available (14 mg)

*Calculated based on molecular formula.

Key Insights:
  • Substituent Effects: Aryl Groups: The 4-methoxyphenyl analog (11a) exhibits a lower molecular weight (361.85) and higher synthetic yield (76–87%) compared to the target compound. The methoxy group may enhance solubility but reduce lipophilicity . In contrast, the target compound’s 2-ethylpiperidine group likely improves metabolic stability by resisting oxidation . Hybrid Scaffolds: Compound 6d incorporates a thiadiazole ring, which may alter electronic properties and biological target specificity compared to oxadiazole-based structures .
  • Physical Properties :

    • Melting points vary significantly; benzimidazole-containing analogs (e.g., 4c) exhibit higher melting points (>250°C), suggesting strong intermolecular interactions or crystallinity .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one is a member of the oxadiazole family, known for its diverse biological activities. This article focuses on its synthesis, biological screening, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid with hydrazine to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol, followed by a nucleophilic substitution reaction with 2-bromoacetamide in the presence of a base like sodium hydride. The reaction pathway can be summarized as follows:

  • Formation of Oxadiazole :
    • Reactants: 4-chlorobenzoic acid → 4-chlorobenzohydrazide → 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol.
  • Substitution Reaction :
    • Reactants: 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol + 2-bromoacetamide → Target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from oxadiazoles. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-thiol were screened against various bacterial strains including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. The results indicated that several derivatives exhibited significant antibacterial activity.

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

These findings suggest that modifications at the sulfur or nitrogen positions can enhance antibacterial properties.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored. In vitro assays using human colon cancer cell lines (HCT116) demonstrated that certain derivatives exhibit cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 Value (µM)
Compound DHCT11615
Compound EHCT11625

The study suggests that structural features such as halogen substitutions may play a crucial role in enhancing anticancer efficacy.

Antioxidant Activity

Antioxidant properties were assessed using the DPPH radical scavenging method. Some compounds showed moderate activity, indicating potential for further development as antioxidant agents.

Case Studies

A notable study published in Bioorganic & Medicinal Chemistry investigated a series of oxadiazole derivatives for their biological activities. The results indicated that compounds with specific substitutions at the oxadiazole ring exhibited enhanced antimicrobial and anticancer activities compared to their unsubstituted counterparts .

Another research effort focused on the hemolytic activity of these compounds, revealing that while some demonstrated significant antibacterial properties, they also exhibited varying degrees of cytotoxicity towards red blood cells . This dual activity necessitates careful consideration in therapeutic applications.

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the critical synthetic steps for preparing this compound? The synthesis involves:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .

Sulfanyl group coupling : Reaction of the oxadiazole intermediate with a bromoethyl ketone derivative via nucleophilic substitution (e.g., K₂CO₃ in DMF) .

Piperidine moiety introduction : Amidation or alkylation to attach the 2-ethylpiperidine group, requiring inert atmosphere (N₂/Ar) to prevent oxidation .
Key controls : Temperature (60–80°C for cyclization), solvent polarity (DMF for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: Q. Q2. How can coupling reaction yields be improved?

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent optimization : Test polar aprotic solvents (DMF vs. DMSO) to stabilize transition states. Evidence suggests DMF yields >75% at 70°C .
  • In-situ monitoring : Employ HPLC to track intermediate formation and adjust reaction time (typically 8–12 hrs) .

Structural Characterization

Basic: Q. Q3. Which spectroscopic techniques confirm the compound’s structure?

  • ¹H/¹³C NMR : Identify proton environments (e.g., sulfanyl CH₂ at δ 3.8–4.2 ppm, piperidine CH₂ at δ 1.2–2.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical m/z 407.08 for C₁₇H₁₈ClN₃O₂S) .
  • FT-IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Advanced: Q. Q4. How to resolve stereochemical ambiguities in the piperidine moiety?

  • 2D NMR (COSY/NOESY) : Correlate proton-proton spatial relationships to assign axial/equatorial substituents .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .

Biological Activity Evaluation

Basic: Q. Q5. What in vitro assays are suitable for preliminary bioactivity screening?

  • Anticancer : MTT assay (IC₅₀ against HeLa or MCF-7 cells) .
  • Antimicrobial : Broth microdilution (MIC vs. S. aureus or E. coli) .
  • Enzyme inhibition : Kinase or protease assays (e.g., EGFR inhibition at 10 µM) .

Advanced: Q. Q6. How to design a SAR study targeting the oxadiazole and piperidine groups?

  • Analog synthesis : Replace 4-chlorophenyl with 4-fluorophenyl (electron-withdrawing effects) or vary piperidine alkyl chains (2-ethyl vs. 2-methyl) .
  • Bioassay correlation : Use multivariate regression to link substituent electronegativity/logP to IC₅₀ values .

Data Analysis and Contradictions

Advanced: Q. Q7. How to address discrepancies in reported enzyme inhibition efficacy?

  • Standardize assays : Control pH (e.g., 7.4 phosphate buffer) and temperature (25°C) across studies .
  • Meta-analysis : Compare inhibition data from >3 independent labs using fixed-effect models (e.g., RevMan). For example:
StudyIC₅₀ (µM)Assay ConditionsReference
A12.3 ± 1.2pH 7.4, 25°C
B28.7 ± 3.1pH 6.8, 37°C
  • Mechanistic validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙₒₙ/kₒff) and confirm target engagement .

Stability and Reactivity

Advanced: Q. Q8. What strategies mitigate hydrolytic degradation of the sulfanyl group?

  • pH control : Store solutions at pH 5–6 (acetate buffer) to minimize base-catalyzed hydrolysis .
  • Lyophilization : Formulate as a lyophilized powder (TGA shows stability up to 150°C) .
  • Derivatization : Replace -S- with -SO₂- for improved stability, though bioactivity may vary .

Computational Modeling

Advanced: Q. Q9. How to predict binding modes with biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ for kinase targets). Key interactions:
    • Oxadiazole N…H-bond with Lys123.
    • Chlorophenyl Cl…hydrophobic pocket (ΔG ≈ -9.2 kcal/mol) .
  • MD simulations : Run 100 ns trajectories (AMBER) to assess complex stability (RMSD < 2.0 Å) .

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